CCT241161

Catalog No.
S548106
CAS No.
M.F
C28H27N7O3S
M. Wt
541.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT241161

Product Name

CCT241161

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C28H27N7O3S

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)

InChI Key

DPMYVVGAYAPQNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

solubility

Soluble in DMSO, not in water

Synonyms

CCT241161; CCT-241161; CCT 241161.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

The exact mass of the compound 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea is 541.18961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CCT241161 is an orally bioavailable, small-molecule pan-RAF inhibitor uniquely engineered with potent anti-SRC family kinase (SFK) activity [1]. Unlike first-generation selective BRAF inhibitors, CCT241161 acts as a paradox-breaking agent, simultaneously suppressing BRAF, CRAF, and the SRC-mediated bypass tracks that typically drive acquired resistance [2]. This dual-action profile makes it a critical procurement choice for researchers and assay developers modeling treatment-resistant melanoma and colorectal cancers, particularly where MAPK pathway reactivation limits the utility of standard targeted compounds [1].

Procuring standard BRAF inhibitors like vemurafenib or dabrafenib for advanced resistance models often fails because these agents induce paradoxical MAPK pathway activation in the presence of upstream RAS mutations or through BRAF/CRAF dimerization [3]. Conversely, substituting with generic SRC inhibitors fails to achieve the necessary primary RAF suppression, requiring complex and often poorly reproducible multi-drug combinations [1]. CCT241161 provides a single-molecule solution that prevents this paradoxical reactivation, ensuring robust target engagement and simplifying in vivo dosing regimens without the confounding variables of combination therapies [2].

Superior Biochemical Potency Against Mutant BRAF and SFKs vs. CCT196969

In cell-free kinase assays, CCT241161 demonstrates significantly enhanced binding affinity and inhibitory potency against primary targets compared to its close structural analog, CCT196969 [1]. This enhanced biochemical efficiency allows for lower active concentrations in downstream cellular assays.

Evidence DimensionIn vitro IC50 for BRAF V600E, CRAF, and LCK
Target Compound DataBRAF V600E: 15 nM; CRAF: 6 nM; LCK: 3 nM
Comparator Or BaselineCCT196969 (BRAF V600E: 40 nM; CRAF: 12 nM; LCK: 14 nM)
Quantified DifferenceCCT241161 exhibits 2.6-fold greater potency against BRAF V600E, 2-fold against CRAF, and 4.6-fold against LCK.
ConditionsIn vitro biochemical kinase assays

Higher target potency enables researchers to use lower compound concentrations, minimizing off-target toxicity and improving the therapeutic window in sensitive cell-based assays.

Abrogation of Paradoxical ERK Activation vs. Vemurafenib

First-generation BRAF inhibitors actively promote tumor growth in NRAS-mutant or BRAF wild-type contexts through RAF dimer transactivation. CCT241161 completely suppresses this mechanism by simultaneously inhibiting the SRC family kinases that facilitate pathway reactivation [1].

Evidence DimensionMEK/ERK pathway activation in NRAS-mutant models
Target Compound DataSuppresses MEK and ERK phosphorylation without inducing pathway hyperactivation
Comparator Or BaselineVemurafenib (induces robust paradoxical RAF dimerization and MEK/ERK hyperactivation)
Quantified DifferenceComplete prevention of drug-mediated RAF dimer transactivation compared to the vemurafenib baseline.
ConditionsNRAS mutant and BRAF wild-type melanoma cell lines

This paradox-breaking mechanism is essential for procuring a reliable inhibitor for NRAS-driven tumors where standard BRAF inhibitors are strictly contraindicated.

Optimized In Vivo Pharmacokinetics and Plasma Exposure

For in vivo xenograft studies, CCT241161 provides excellent oral bioavailability and achieves high systemic concentrations, outperforming its analog CCT196969 and matching the clinical exposure levels of standard-of-care drugs [1].

Evidence DimensionPlasma exposure following oral administration
Target Compound Data~50 μM plasma exposure
Comparator Or BaselineCCT196969 (~40 μM plasma exposure)
Quantified DifferenceCCT241161 achieves a 25% higher plasma concentration, ensuring sustained target saturation.
ConditionsOral dosing (20 mg/kg/day) in murine xenograft models

Reliable oral bioavailability and high plasma concentrations simplify in vivo dosing protocols and ensure reproducible target suppression in complex PDX models.

Patient-Derived Xenograft (PDX) Modeling of Acquired Resistance

Because CCT241161 effectively inhibits tumors with intrinsic or acquired resistance to vemurafenib and dabrafenib, it is the optimal procurement choice for in vivo PDX studies investigating second-line targeted therapies in melanoma [1].

NRAS-Mutant Cancer Research and Assay Development

Standard BRAF inhibitors cause paradoxical activation in NRAS-mutant cells. CCT241161's paradox-breaking profile makes it an essential tool for developing assays and screening protocols specifically targeting NRAS-driven malignancies [2].

Single-Agent Interrogation of RAF/SRC Crosstalk

By simultaneously inhibiting BRAF, CRAF, and SFKs with high potency, CCT241161 allows researchers to study the crosstalk between MAPK and SRC signaling pathways without the confounding pharmacokinetic interactions of multi-drug combinations [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

541.18960892 g/mol

Monoisotopic Mass

541.18960892 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Girotti MR, Lopes F, Preece N, Niculescu-Duvaz D, Zambon A, Davies L, Whittaker S, Saturno G, Viros A, Pedersen M, Suijkerbuijk BM, Menard D, McLeary R, Johnson L, Fish L, Ejiama S, Sanchez-Laorden B, Hohloch J, Carragher N, Macleod K, Ashton G, Marusiak AA, Fusi A, Brognard J, Frame M, Lorigan P, Marais R, Springer C. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. Cancer Cell. 2015 Jan 12;27(1):85-96. doi: 10.1016/j.ccell.2014.11.006. Epub 2014 Dec 11. PubMed PMID: 25500121; PubMed Central PMCID: PMC4297292.

Explore Compound Types